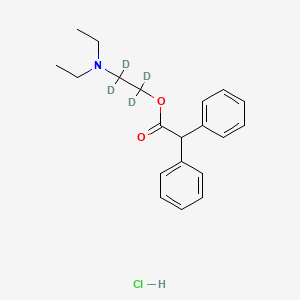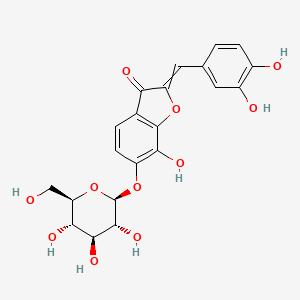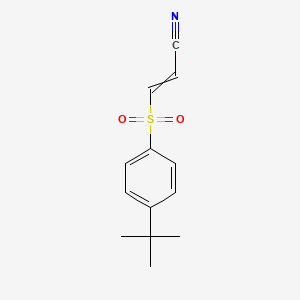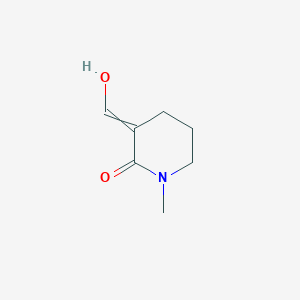
2-Piperidinone, 3-(hydroxymethylene)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethylidene group at the third position and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Hydroxymethylidene Group: The hydroxymethylidene group can be introduced via a formylation reaction, where a formylating agent such as formaldehyde is used.
Methylation: The methyl group at the first position can be introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods: Industrial production of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxymethylidene group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylidene group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidinones.
Wissenschaftliche Forschungsanwendungen
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylidene group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
- 3-(HYDROXYMETHYLIDENE)-1-ETHYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-PROPYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-BUTYLPIPERIDIN-2-ONE
Comparison:
- Structural Differences: The primary difference lies in the substituent at the first position (methyl, ethyl, propyl, butyl).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their efficacy and suitability for particular uses.
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE stands out due to its balance of reactivity and stability, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3-(hydroxymethylidene)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
KQJACJVFSLUVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(=CO)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


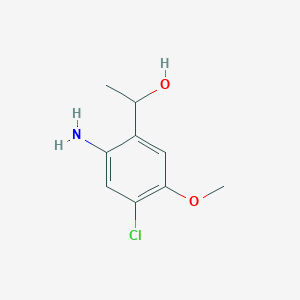
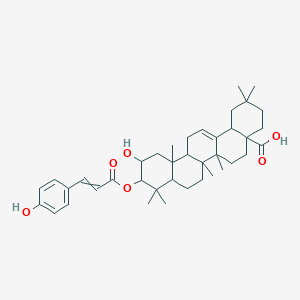
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
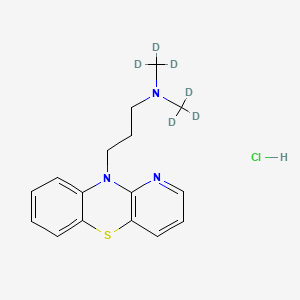
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
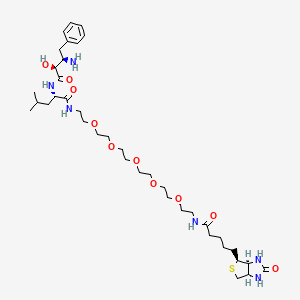

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
